N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-3-NITROBENZAMIDE
Overview
Description
N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-3-NITROBENZAMIDE is a complex organic compound that features an imidazo[1,2-a]pyridine moiety linked to a phenyl ring, which is further connected to a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-3-NITROBENZAMIDE typically involves the following steps:
Formation of Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of 2-aminopyridine with α-bromoketones under mild conditions using iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene.
Coupling with Phenyl Ring: The imidazo[1,2-a]pyridine core is then coupled with a phenyl ring through a C-C bond cleavage reaction, which can be promoted by I2 and TBHP.
Introduction of Nitrobenzamide Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazo[1,2-a]pyridine moiety.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrobenzamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the imidazo[1,2-a]pyridine moiety.
Reduction: Amino derivatives of the nitrobenzamide group.
Substitution: Substituted derivatives at the nitrobenzamide group.
Scientific Research Applications
N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-3-NITROBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-3-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine moiety and have been studied for their biological activities.
Imidazo[1,2-a]pyridines: These compounds have a similar core structure and are known for their diverse medicinal applications.
Uniqueness: N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-3-NITROBENZAMIDE is unique due to the presence of both the imidazo[1,2-a]pyridine and nitrobenzamide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3/c25-20(15-6-4-8-17(12-15)24(26)27)21-16-7-3-5-14(11-16)18-13-23-10-2-1-9-19(23)22-18/h1-13H,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLKSSLLZWPQBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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